IHVR-19029

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

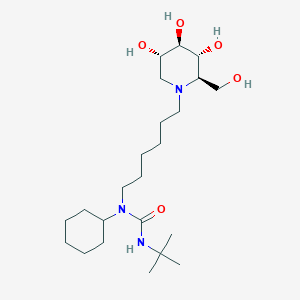

3-tert-butyl-1-cyclohexyl-1-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N3O5/c1-23(2,3)24-22(31)26(17-11-7-6-8-12-17)14-10-5-4-9-13-25-15-19(28)21(30)20(29)18(25)16-27/h17-21,27-30H,4-16H2,1-3H3,(H,24,31)/t18-,19+,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBNIASMQRMEDU-PLACYPQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N(CCCCCCN1CC(C(C(C1CO)O)O)O)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)N(CCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601022546 | |

| Record name | IHVR-19029 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447464-73-4 | |

| Record name | IHVR-19029 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of IHVR-19029: A Technical Guide to its Antiviral Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHVR-19029 is a potent, small-molecule inhibitor of the host-cell endoplasmic reticulum (ER) α-glucosidases I and II. This technical guide delineates the mechanism of action of this compound, focusing on its role in disrupting the N-linked glycosylation pathway, a critical process for the proper folding and function of viral envelope glycoproteins. By inhibiting these key host enzymes, this compound effectively blocks the replication of a broad spectrum of enveloped viruses, including several hemorrhagic fever viruses. This document provides a comprehensive overview of the quantitative data supporting its antiviral activity, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The emergence and re-emergence of viral diseases, particularly those caused by enveloped viruses such as Dengue, Ebola, and Zika, present a significant and ongoing threat to global health. A key strategy in the development of broad-spectrum antiviral therapeutics is the targeting of host-cell factors that are essential for viral replication. One such critical host process is the N-linked glycosylation of proteins within the endoplasmic reticulum. This compound, an iminosugar derivative, has been identified as a powerful inhibitor of ER α-glucosidases I and II, enzymes pivotal to this pathway. This guide provides an in-depth examination of the mechanism by which this compound exerts its antiviral effects.

Mechanism of Action: Inhibition of ER α-Glucosidases

The primary mechanism of action of this compound is the competitive inhibition of two key enzymes in the N-linked glycosylation pathway: ER α-glucosidase I and ER α-glucosidase II.[1] These enzymes are responsible for the sequential trimming of terminal glucose residues from the N-linked glycan precursor, Glc₃Man₉GlcNAc₂, which is transferred en bloc to nascent viral glycoproteins.

The inhibition of these glucosidases by this compound leads to the accumulation of improperly folded viral glycoproteins with persistent terminal glucose residues.[2] This aberrant glycosylation prevents the proper interaction of these glycoproteins with the ER-resident chaperones, calnexin and calreticulin, which are essential for correct protein folding and quality control.[3] Consequently, the misfolded viral glycoproteins are retained in the ER and targeted for degradation, leading to a significant reduction in the assembly and release of infectious virions.

Signaling Pathway Diagram

Caption: Mechanism of this compound action in the ER.

Quantitative Data

The antiviral activity and enzyme inhibitory potency of this compound have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | EC₅₀ (µM) | Reference |

| Dengue virus (DENV) | HEK293 | 1.25 | |

| Bovine viral diarrhea virus (BVDV) | MDBK | 0.25 | |

| Tacaribe virus (TCRV) | Vero | 0.74 | |

| Ebola virus (EBOV) | Hela | 16.9 |

Table 2: In Vitro ER α-Glucosidase I Inhibitory Activity

| Enzyme | IC₅₀ (µM) | Reference |

| ER α-glucosidase I | 0.48 |

Table 3: In Vivo Pharmacokinetics of this compound in Mice (5 mg/kg, i.v.)

| Parameter | Value | Unit | Reference |

| AUC | 1383 | µg*h/mL | |

| C₀ | 1.79 | µg/mL | |

| T₁/₂ | 1.2 | hours | |

| CL | 3.49 | L/h/kg | |

| Vd | 3.0 | L/kg |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro ER α-Glucosidase Inhibition Assay

This protocol is a representative method for determining the IC₅₀ of this compound against ER α-glucosidase I.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of ER α-glucosidase I.

Materials:

-

Purified ER α-glucosidase I

-

4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG) as a fluorogenic substrate

-

This compound

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for testing.

-

In a 96-well black microplate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add a solution of ER α-glucosidase I to each well (except the negative control) and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the 4-MUG substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.5).

-

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with excitation at ~365 nm and emission at ~445 nm.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Antiviral Activity Assay (qRT-PCR Based)

This protocol outlines a general method for assessing the antiviral efficacy of this compound against viruses like Dengue virus in cell culture.

Objective: To determine the EC₅₀ of this compound against a specific virus.

Materials:

-

Susceptible host cells (e.g., HEK293 cells for Dengue virus)

-

Virus stock of known titer

-

This compound

-

Cell culture medium and supplements

-

96-well cell culture plates

-

RNA extraction kit

-

qRT-PCR reagents (primers, probes, master mix)

-

qRT-PCR instrument

Procedure:

-

Seed the host cells in a 96-well plate and incubate until they form a confluent monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Infect the cells with the virus at a pre-determined multiplicity of infection (MOI), for example, 0.1.

-

After a 1-hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubate the plate for a period suitable for viral replication (e.g., 48 hours).

-

At the end of the incubation period, extract total RNA from the cells using a commercial RNA extraction kit.

-

Perform one-step qRT-PCR to quantify the viral RNA levels. Use primers and probes specific to a viral gene. A host housekeeping gene (e.g., β-actin) should be used as an internal control for normalization.

-

Calculate the percentage of viral replication inhibition for each concentration of this compound compared to the virus control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound on the host cells.

Objective: To determine the concentration of this compound that is toxic to the host cells.

Materials:

-

Host cells

-

This compound

-

Cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the same serial dilutions of this compound used in the antiviral assay. Include a cell control with no compound.

-

Incubate for the same duration as the antiviral assay (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated cell control.

Experimental Workflow Diagram

Caption: Workflow for in vitro antiviral and cytotoxicity assays.

Conclusion

This compound represents a promising broad-spectrum antiviral candidate that targets a fundamental host-cell process. Its mechanism of action, the inhibition of ER α-glucosidases I and II, leads to the disruption of viral glycoprotein processing, a critical step in the life cycle of many enveloped viruses. The quantitative data presented in this guide underscores its potency. The detailed experimental protocols provide a framework for the further investigation and development of this compound and other host-targeting antiviral agents. The continued exploration of such compounds is crucial in the effort to develop effective therapies against a wide range of viral pathogens.

References

- 1. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

The Antiviral Spectrum of IHVR-19029: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHVR-19029 is a novel N-alkylated iminosugar analog of deoxynojirimycin (DNJ) that has demonstrated a broad spectrum of antiviral activity against a range of enveloped viruses. As a host-targeting antiviral, this compound inhibits the host's endoplasmic reticulum (ER) α-glucosidases I and II. This mode of action disrupts the proper folding of viral glycoproteins, a critical step in the lifecycle of many viruses, leading to the production of non-infectious virions. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, detailing its efficacy, mechanism of action, and the experimental methodologies used in its evaluation.

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified against several hemorrhagic fever viruses and, notably, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The data, summarized in the tables below, highlight the compound's potency and potential for further development.

| Virus Family | Virus | Cell Line | Potency Metric | Value (µM) |

| Coronaviridae | SARS-CoV-2 | A549-ACE2 | IC90 | ~4.0[1] |

| Filoviridae | Ebola Virus (EBOV) | Hela | EC50 | 16.9[2] |

| Flaviviridae | Dengue Virus (DENV) | HEK293 | - | Most Potent[2] |

| Flaviviridae | Yellow Fever Virus (YFV) | HEK293 | IC50 | 12.5x higher than DENV[1] |

| Flaviviridae | Zika Virus (ZIKV) | HEK293 | IC50 | 17.6x higher than DENV[1] |

Table 1: In Vitro Antiviral Activity of this compound

A significant finding is the synergistic effect of this compound with the antiviral drug Remdesivir against SARS-CoV-2. In combination, a much lower concentration of this compound (0.04 µM) was sufficient to contribute to a 90% inhibition of the virus, underscoring its potential in combination therapy regimens.[1]

Mechanism of Action: Inhibition of ER α-Glucosidases

This compound targets the host's N-linked glycosylation pathway, a critical process for the proper folding of many viral envelope glycoproteins. By inhibiting ER α-glucosidases I and II, this compound prevents the trimming of glucose residues from newly synthesized glycoproteins in the endoplasmic reticulum. This disruption leads to misfolded proteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD) pathway. For viruses that rely on heavily glycosylated envelope proteins for entry and assembly, this inhibition results in a significant reduction in the production of infectious viral particles.

Figure 1: Mechanism of Action of this compound. This diagram illustrates the inhibition of ER α-glucosidases I and II by this compound, leading to misfolded viral glycoproteins and the production of non-infectious virions.

Experimental Protocols

The antiviral activity of this compound has been evaluated using various in vitro assays. The following sections detail the methodologies employed in these studies.

Cell Lines and Viruses

-

Cell Lines:

-

A549-ACE2 (Human lung carcinoma cells expressing Angiotensin-Converting Enzyme 2)

-

Hela (Human cervical adenocarcinoma cells)

-

HEK293 (Human embryonic kidney cells)

-

-

Viruses:

-

SARS-CoV-2

-

Ebola Virus (EBOV)

-

Dengue Virus (DENV)

-

Yellow Fever Virus (YFV)

-

Zika Virus (ZIKV)

-

Antiviral Activity Assays

-

For SARS-CoV-2:

-

Method: A549-ACE2 cells were treated with varying concentrations of this compound. The production of SARS-CoV-2 was measured to determine the 90% inhibitory concentration (IC90).

-

-

For Ebola Virus:

-

Method: An immunofluorescent-based quantitative assay was used in Hela cells. The 50% effective concentration (EC50) was determined by quantifying the inhibition of viral protein expression.[2]

-

-

For Flaviviruses (DENV, YFV, ZIKV):

-

Method: Antiviral activity was assessed in HEK293 cells. Viral replication was quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure viral RNA levels.[2]

-

Cytotoxicity Assays

To determine the therapeutic window of this compound, its cytotoxicity is evaluated in the same cell lines used for the antiviral assays. The 50% cytotoxic concentration (CC50) is typically determined using assays that measure cell viability, such as the MTT assay. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50 (or IC50), provides a measure of the compound's safety margin.

Figure 2: General Experimental Workflow. This diagram outlines the typical steps involved in the in vitro evaluation of the antiviral activity of this compound.

Conclusion

This compound is a promising broad-spectrum antiviral agent with a well-defined mechanism of action targeting host ER α-glucosidases. Its demonstrated in vitro efficacy against several high-priority viral pathogens, including SARS-CoV-2 and Ebola virus, warrants further investigation. The synergistic activity with other antivirals like Remdesivir suggests its potential as part of a combination therapy, a strategy that could enhance efficacy and mitigate the emergence of drug resistance. Future studies should focus on comprehensive in vivo efficacy and safety profiling to advance the clinical development of this compound.

References

IHVR-19029 as an ER Alpha-Glucosidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHVR-19029 is a potent iminosugar-based inhibitor of endoplasmic reticulum (ER) alpha-glucosidases I and II, crucial host enzymes involved in the processing of N-linked glycans on nascent glycoproteins. By disrupting this essential host pathway, this compound effectively inhibits the replication of a broad spectrum of enveloped viruses, including several hemorrhagic fever viruses. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, in vitro and in vivo antiviral efficacy, pharmacokinetic profile, and the development of prodrugs to enhance its therapeutic potential. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising antiviral candidate.

Introduction

The emergence and re-emergence of viral diseases, particularly those caused by enveloped viruses such as Ebola, Dengue, and Marburg viruses, pose a significant threat to global health. A key challenge in antiviral drug development is the high mutation rate of viral targets, leading to the rapid emergence of drug resistance. Targeting host cellular factors essential for viral replication offers a promising alternative strategy that is less susceptible to the development of resistance.

One such host target is the N-linked glycosylation pathway in the endoplasmic reticulum (ER). The proper folding and maturation of many viral envelope glycoproteins, which are critical for viral entry, assembly, and egress, are dependent on the host's ER-resident alpha-glucosidases I and II. Inhibition of these enzymes leads to the accumulation of misfolded glycoproteins, which are subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway. This disruption of the viral life cycle results in a potent antiviral effect.

This compound, an N-alkylated derivative of deoxynojirimycin (DNJ), has emerged as a lead candidate among ER alpha-glucosidase inhibitors. It has demonstrated significant antiviral activity against a range of hemorrhagic fever viruses in both cell culture and animal models. This document serves as a comprehensive technical resource on this compound for the scientific community.

Mechanism of Action

This compound acts as a competitive inhibitor of ER alpha-glucosidases I and II. These enzymes are responsible for the sequential trimming of the three terminal glucose residues from the N-linked oligosaccharide precursor (Glc3Man9GlcNAc2) attached to newly synthesized glycoproteins. By mimicking the oxocarbenium ion-like transition state of the natural substrate, this compound binds to the active site of these enzymes and prevents the cleavage of glucose residues.

The inhibition of glucose trimming stalls the glycoprotein folding process within the calnexin/calreticulin (CNX/CRT) cycle, a major quality control system in the ER. This leads to the misfolding of viral envelope glycoproteins, preventing their proper conformational maturation and subsequent transport to the Golgi apparatus. The misfolded glycoproteins are ultimately recognized by the ERAD machinery and targeted for proteasomal degradation. The lack of properly folded envelope glycoproteins severely impairs the assembly and release of new, infectious virions.[1][2][3]

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy, as well as the pharmacokinetic properties of this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Assay | EC50 (µM) | Citation |

| Dengue virus (DENV) | HEK293 | qRT-PCR | 1.25 | [4] |

| Bovine viral diarrhea virus (BVDV) | MDBK | CPE | 0.25 | [4] |

| Tacaribe virus (TCRV) | Vero | Plaque Reduction | 0.74 | [4] |

| Ebola virus (EBOV) | Hela | Immunofluorescence | 16.9 | [4] |

| Yellow Fever Virus (YFV) | HEK293 | qRT-PCR | >25 | [4] |

| Zika Virus (ZIKV) | HEK293 | qRT-PCR | >25 | [4] |

Table 2: In Vitro Enzyme Inhibition by this compound

| Enzyme | IC50 (µM) | Citation |

| ER α-glucosidase I | 0.48 | [4] |

Table 3: In Vivo Efficacy of this compound in Mouse Models

| Virus | Mouse Strain | Administration Route | Dosing Regimen | Outcome | Citation |

| Ebola virus (EBOV) | BALB/c | Intraperitoneal | 75 mg/kg, twice daily for 10 days | Partial protection from lethal infection | [4] |

| Marburg virus (MARV) | BALB/c | Intraperitoneal | 75 mg/kg, twice daily for 10 days | Partial protection from lethal infection | [4] |

| Ebola virus (EBOV) | BALB/c | Intraperitoneal | Sub-optimal this compound + Favipiravir | Significantly increased survival rate | [4][5] |

Table 4: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Oral Bioavailability (%) | Citation |

| Intravenous (IV) | 5 | 1.79 | - | 1383 | 1.2 | - | [4] |

| Intraperitoneal (IP) | 75 | 1.33 | 0.17 | 983 | - | 133 | [4] |

| Oral (PO) | 75 | 0.26 | 2.1 | 945 | - | 4.6 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Antiviral Activity Assays

This protocol is adapted for the quantification of Dengue, Yellow Fever, and Zika virus RNA in cell culture supernatants.

Materials:

-

HEK293 cells

-

Virus stocks (DENV, YFV, ZIKV)

-

96-well cell culture plates

-

This compound

-

RNA extraction kit

-

One-step qRT-PCR kit

-

Virus-specific primers and probes

-

Real-time PCR instrument

Procedure:

-

Seed HEK293 cells in 96-well plates and incubate overnight.

-

Infect the cells with the respective virus at a multiplicity of infection (MOI) of 0.1 for 1 hour.

-

Remove the inoculum and add fresh culture medium containing serial dilutions of this compound.

-

Incubate the plates for 48 hours.

-

Harvest the cell culture supernatant and extract viral RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

-

Perform one-step qRT-PCR using virus-specific primers and probes. A standard curve of in vitro transcribed viral RNA of known concentrations should be included to quantify the viral RNA copies.

-

The 50% effective concentration (EC50) is calculated as the concentration of this compound that reduces the viral RNA level by 50% compared to the untreated control.

Caption: Workflow for qRT-PCR based antiviral assay.

This assay is used to determine the cytotoxicity of this compound.

Materials:

-

Cells (e.g., HEK293)

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and incubate overnight.

-

Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated control.

In Vivo Efficacy Studies

This protocol describes a lethal mouse model of Ebola virus infection.

Materials:

-

BALB/c mice

-

Mouse-adapted Ebola virus (MA-EBOV)

-

This compound formulated in phosphate-buffered saline (PBS)

-

Biosafety level 4 (BSL-4) facility

Procedure:

-

Acclimatize BALB/c mice for at least one week.

-

Infect the mice via intraperitoneal (IP) injection with a lethal dose of MA-EBOV.

-

Initiate treatment with this compound at the specified dose and schedule (e.g., 75 mg/kg, twice daily for 10 days) via IP injection. A control group should receive the vehicle (PBS).

-

Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for at least 21 days post-infection.

-

The efficacy of the treatment is determined by the survival rate and the delay in the onset of clinical symptoms compared to the control group.

Caption: Workflow for in vivo efficacy testing in a mouse model.

Pharmacokinetic Studies

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.

Materials:

-

BALB/c mice

-

This compound formulated for intravenous, intraperitoneal, and oral administration

-

Blood collection supplies (e.g., heparinized capillaries)

-

LC-MS/MS system for drug quantification

Procedure:

-

Administer this compound to different groups of mice via the desired routes (IV, IP, PO) at a specified dose.

-

Collect blood samples at various time points post-administration (e.g., 0, 10 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) using appropriate software.

Prodrug Development to Enhance Oral Bioavailability

A significant challenge for the therapeutic application of this compound is its low oral bioavailability (4.6%).[4] This is attributed to its high polarity, which limits its absorption across the gastrointestinal tract. To overcome this limitation, ester prodrugs of this compound have been designed and synthesized.[6][7]

The rationale behind this approach is to mask the polar hydroxyl groups of the deoxynojirimycin core with lipophilic ester groups. This increases the molecule's lipophilicity, facilitating its absorption. Once absorbed into the bloodstream, these ester groups are designed to be cleaved by endogenous esterases, releasing the active parent compound, this compound.

Studies have shown that a tetrabutyrate ester prodrug of this compound significantly improves the oral exposure of the parent compound in mice.[7] These prodrugs were also found to be stable in simulated gastric and intestinal fluids and were inactive against gut glucosidases, minimizing potential off-target gastrointestinal side effects.[6][7]

Caption: Logical flow of the this compound prodrug strategy.

Conclusion

This compound is a potent and broad-spectrum antiviral agent that targets the host ER alpha-glucosidases, a mechanism that is less prone to the development of viral resistance. It has demonstrated significant efficacy against several high-priority viral pathogens in vitro and in vivo. While its inherent low oral bioavailability presents a hurdle for clinical development, the successful implementation of a prodrug strategy has shown great promise in overcoming this limitation. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound and its derivatives as a novel class of host-targeted antiviral drugs. Further studies are warranted to optimize the prodrug design, evaluate its efficacy in more advanced animal models, and assess its safety profile for potential clinical applications.

References

- 1. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | ER-alpha glucosidases bind ER-alpha glucosidase inhibitors [reactome.org]

- 3. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Counting & Health Analysis [sigmaaldrich.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

IHVR-19029: A Technical Guide to its Discovery, Synthesis, and Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHVR-19029 is a potent, broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of hemorrhagic fever viruses. As an N-alkylated derivative of deoxynojirimycin (DNJ), its mechanism of action lies in the competitive inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the crucial N-linked glycosylation pathway required for the proper folding of viral envelope glycoproteins, leading to the assembly of non-infectious virions. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format to facilitate further research and development.

Discovery and Rationale

This compound was developed as part of a strategic effort to improve the antiviral potency of iminosugars like deoxynojirimycin (DNJ).[1] Iminosugars mimic the structure of monosaccharides and can competitively inhibit glycosidases, enzymes crucial for various cellular processes, including the post-translational modification of proteins.[2] The rationale behind the development of N-alkyl-deoxynojirimycins was to enhance their inhibitory activity against host ER α-glucosidases I and II, which are essential for the maturation of viral glycoproteins for many enveloped viruses.[1][3] By incorporating specific groups on the nitrogen atom of the DNJ core, researchers aimed to create more potent and selective inhibitors.[1][3] this compound emerged as a lead candidate from these efforts, exhibiting significant protection in mouse models against lethal infections with Marburg and Ebola viruses when administered via intraperitoneal injection.[1][3]

Synthesis of this compound and its Prodrugs

The synthesis of this compound involves the N-alkylation of the deoxynojirimycin (DNJ) core. To address challenges associated with its low oral bioavailability and gastrointestinal side effects, ester prodrugs of this compound have been synthesized.[1] This approach masks the hydrophilic hydroxyl groups, aiming to improve absorption and minimize off-target interactions with gut glucosidases.[1] The synthesis of these tetra-ester prodrugs, such as acetate, butyrate, and isobutyrate derivatives, is achieved through reactions with the corresponding acid anhydrides in pyridine.[1][3]

Mechanism of Action: Inhibition of ER α-Glucosidases

This compound exerts its antiviral effect by targeting host-cell enzymes, specifically the endoplasmic reticulum (ER) α-glucosidases I and II.[1][3][4] These enzymes are critical for the initial steps of the N-linked glycosylation pathway, a post-translational modification essential for the proper folding of many viral envelope glycoproteins.

The process begins with the transfer of a preformed oligosaccharide (Glc3Man9GlcNAc2) to nascent viral polypeptides entering the ER. For proper folding, this oligosaccharide must be sequentially trimmed by ER α-glucosidase I and II to generate a monoglucosylated glycan (Glc1Man9GlcNAc2). This monoglucosylated glycan is then recognized by the lectin chaperones calnexin (CNX) and calreticulin (CRT), which assist in the correct folding of the glycoprotein.

By competitively inhibiting ER α-glucosidases I and II, this compound prevents the trimming of glucose residues from the N-linked glycans. This results in the accumulation of misfolded viral glycoproteins, which are ultimately targeted for degradation through the ER-associated degradation (ERAD) pathway. The disruption of proper glycoprotein folding inhibits the assembly of mature, infectious viral particles.[2]

Caption: Signaling pathway of this compound antiviral activity.

Preclinical Data

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a variety of hemorrhagic fever viruses. The tables below summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Enzyme/Virus | Reference |

| IC50 | 0.48 µM | ER α-glucosidase I | [4] |

| EC50 | 0.25 µM | Bovine viral diarrhea virus (BVDV) | [4] |

| EC50 | 0.74 µM | Tacaribe virus (TCRV) | [4] |

| EC50 | 1.25 µM | Dengue virus (DENV) | [4] |

In Vivo Efficacy

In vivo studies in mouse models of lethal viral infections have demonstrated the protective effects of this compound.

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Virus | Dose | Administration Route | Outcome | Reference |

| Ebola virus (EBOV) | 25-75 mg/kg, twice daily for 10 days | Intraperitoneal (i.p.) | Significant survival | [4] |

| Marburg virus (MARV) | 25-75 mg/kg, twice daily for 10 days | Intraperitoneal (i.p.) | Significant protection from death | [4] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in mice to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Route | Dose | AUC (µg*h/mL) | Cmax (µg/mL) | Tmax (hours) | Bioavailability (F%) | Reference |

| Intravenous (i.v.) | 5 mg/kg | 1383 | 1.79 | - | - | [4] |

| Oral (p.o.) | 75 mg/kg | 945 | 0.26 | 2.1 | 4.6 | [4] |

| Intramuscular (i.m.) | 5 mg/kg | 1839 | 1.23 | 0.1 | 71 | [4] |

| Intraperitoneal (i.p.) | 5 mg/kg | 983 | 1.33 | 0.17 | 133 | [4] |

The low oral bioavailability (4.6%) highlights the challenge that led to the development of ester prodrugs.[4]

Experimental Protocols

In Vitro Antiviral Assay (General Workflow)

Caption: General workflow for in vitro antiviral assays.

A common method involves seeding permissive cells (e.g., HEK293, Huh7.5) in 96-well plates.[5] The cells are then infected with the virus of interest at a specific multiplicity of infection (MOI). Following infection, the cells are treated with a serial dilution of this compound. After an incubation period (e.g., 48 hours), viral replication is quantified using methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels, luciferase reporter assays for viruses engineered to express luciferase, or high-content imaging of immunofluorescently stained viral antigens.[5] The half-maximal effective concentration (EC50) is then calculated from the dose-response curve.

Mouse Efficacy Studies

For in vivo efficacy studies, mouse models susceptible to the specific hemorrhagic fever virus are used. A typical experimental design involves randomly assigning mice to treatment and control groups.[5] The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule, starting at or around the time of lethal viral challenge.[5][6] The control group receives a vehicle. Animals are monitored daily for clinical signs of disease and survival for a set period (e.g., 14 days).[5] The primary endpoint is typically survival, with a significant increase in the survival rate of the treated group compared to the control group indicating efficacy.

Pharmacokinetic Studies in Mice

Pharmacokinetic studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[5] The compound is administered to mice via different routes (e.g., intravenous, oral, intraperitoneal).[4] At various time points post-administration, blood and tissue samples are collected.[5] The concentration of this compound in these samples is quantified using analytical methods such as liquid chromatography-mass spectrometry (LC-MS). The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).[4]

Combination Therapy

To enhance the antiviral efficacy of this compound, combination therapy with other broad-spectrum antiviral agents has been explored.[7] Studies have shown that combining this compound with favipiravir (T-705), a viral RNA polymerase inhibitor, results in synergistic inhibition of Yellow Fever Virus and Ebola Virus replication in vitro.[5][7] Furthermore, this combination therapy significantly increased the survival rate of mice in a lethal Ebola virus infection model, demonstrating the potential of this strategy to improve therapeutic outcomes.[5][7]

Future Directions

The development of ester prodrugs of this compound represents a significant step towards improving its oral bioavailability and reducing gastrointestinal side effects.[1] Further preclinical and clinical evaluation of these prodrugs is warranted. Additionally, the synergistic effect observed with favipiravir suggests that combination therapy is a promising approach for treating hemorrhagic fever virus infections. Future research should focus on optimizing combination regimens and exploring other potential combination partners. The continued investigation of this compound and its derivatives holds promise for the development of effective, host-targeted antiviral therapies against a range of dangerous viral pathogens.

References

- 1. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

IHVR-19029: A Host-Targeted Antiviral for Hemorrhagic Fever Viruses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

IHVR-19029 is a potent, small-molecule iminosugar that acts as a competitive inhibitor of the host endoplasmic reticulum (ER) α-glucosidases I and II. By targeting these essential host enzymes, this compound disrupts the proper folding and maturation of viral envelope glycoproteins for a broad range of enveloped viruses, including several that cause hemorrhagic fevers. This mechanism of action, which targets a host function rather than a viral enzyme, presents a high barrier to the development of viral resistance. Preclinical studies have demonstrated the in vitro and in vivo efficacy of this compound against viruses from the Flaviviridae, Filoviridae, Arenaviridae, and Bunyaviridae families. While the parent compound exhibits challenges related to oral bioavailability, research into prodrug formulations and combination therapies is underway to enhance its therapeutic potential. This document provides a comprehensive technical overview of this compound, including its mechanism of action, antiviral activity, pharmacokinetic profile, and detailed experimental protocols.

Mechanism of Action: Targeting Host Glycoprotein Processing

This compound is a derivative of deoxynojirimycin (DNJ), an iminosugar that mimics the structure of D-glucose.[1] This structural similarity allows it to competitively inhibit the host's ER α-glucosidases I and II.[1][2] These enzymes are critical for the initial steps in the N-linked glycosylation pathway, a post-translational modification essential for the proper folding of many viral envelope glycoproteins.[3][4]

The process begins in the endoplasmic reticulum where a large oligosaccharide precursor (Glc3Man9GlcNAc2) is attached to nascent viral glycoproteins.[3] ER α-glucosidase I and II sequentially cleave the three terminal glucose residues.[3][5] This trimming is a crucial quality control step, allowing the glycoprotein to interact with chaperones like calnexin and calreticulin for correct folding.[3]

By inhibiting these glucosidases, this compound leads to the accumulation of misfolded glycoproteins with unprocessed N-glycans.[1][4] These improperly folded proteins are often retained in the ER and targeted for degradation.[4] Consequently, the assembly and secretion of infectious virions are significantly reduced.[4][6]

Figure 1: Mechanism of action of this compound in the ER.

In Vitro Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity against a variety of hemorrhagic fever viruses in cell-based assays.

Table 1: In Vitro Efficacy of this compound

| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | IC50 (µM) | Reference |

| Flaviviridae | Dengue virus (DENV) | HEK293 | Virus Yield Reduction | 1.25 | [2] | |

| Yellow fever virus (YFV) | HEK293 | IFN-β Luciferase Reporter | ~5-10 | [5] | ||

| Zika virus (ZIKV) | HEK293 | Virus Yield Reduction | ~10-20 | [5] | ||

| Filoviridae | Ebola virus (EBOV) | HEK293 | Pseudotyped Lentiviral Particles | [5] | ||

| Arenaviridae | Tacaribe virus (TCRV) | 0.74 | [2] | |||

| Bunyaviridae | Rift Valley fever virus (RVFV) | [2] | ||||

| Pestivirus | Bovine viral diarrhea virus (BVDV) | MDBK | E2 Glycoprotein Processing | 0.25 | [1][2] | |

| Enzyme Inhibition | ER α-glucosidase I | 0.48 | [2] |

In Vivo Efficacy

The antiviral activity of this compound has been confirmed in mouse models of lethal hemorrhagic fever virus infections.

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Virus | Mouse Model | Treatment Regimen | Survival Rate (%) | Reference |

| Ebola virus (EBOV) | 25-75 mg/kg, IP, twice daily for 10 days | Significant protection | [2][6] | |

| Marburg virus (MARV) | 25-75 mg/kg, IP, twice daily for 10 days | Significant protection | [2][6] |

Pharmacokinetics and Prodrug Development

While effective when administered via injection, this compound exhibits low oral bioavailability.[1][7] This is partly due to poor absorption and off-target inhibition of carbohydrate-metabolizing glucosidases in the gastrointestinal tract, which can lead to dose-limiting side effects like osmotic diarrhea.[1]

To address these limitations, ester prodrugs of this compound have been developed.[1][7] These prodrugs are designed to be stable in the gastrointestinal tract and are converted to the active parent compound, this compound, after absorption.[1] A tetrabutyrate prodrug, in particular, demonstrated significantly improved overall exposure of this compound in mice following both oral and intravenous administration.[1][7]

Table 3: Pharmacokinetic Parameters of this compound in Mice (Intravenous Administration)

| Dose (mg/kg) | C0 (µg/mL) | T1/2 (hours) | AUC (µg*h/mL) | CL (L/h/kg) | Vd (L/kg) | Reference |

| 5 | 1.79 | 1.2 | 1383 | 3.49 | 3.0 | [2] |

Combination Therapy

To enhance the antiviral potency of this compound, studies have explored its use in combination with other broad-spectrum antiviral agents. A synergistic effect was observed when this compound was combined with favipiravir (T-705), a viral RNA polymerase inhibitor.[5][8] This combination synergistically inhibited the replication of Yellow fever and Ebola viruses in cell culture.[5][8] Furthermore, in a mouse model of Ebola virus infection, the combination of sub-optimal doses of both drugs significantly increased the survival rate of infected animals.[5][8]

Figure 2: Logic of combination therapy with this compound.

Experimental Protocols

In Vitro Antiviral Assays

a) IFN-β Promoter Driven Luciferase Reporter Assay (for Yellow Fever Virus) [5]

-

Seed 293TLR3/IFNβLuc cells in a 96-well plate.

-

Infect cells with Yellow Fever Virus (YFV) at a multiplicity of infection (MOI) of 0.1.

-

Treat the infected cells with various concentrations of this compound.

-

Incubate for 48 hours.

-

Measure firefly luciferase activity using a commercial kit (e.g., Steady-Glo from Promega).

-

Quantify luminescence using a luminometer.

b) BVDV E2 Glycoprotein Processing Assay (Cell-based surrogate assay) [1]

-

Infect Madin-Darby Bovine Kidney (MDBK) cells with Bovine Viral Diarrhea Virus (BVDV).

-

Treat cells with this compound or its prodrugs.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Perform an immunoblot analysis using an antibody specific for the BVDV E2 envelope glycoprotein.

-

Inhibition of ER glucosidases will result in a mobility shift of the E2 protein due to unprocessed N-glycans.

c) CRISPR/Cas9 Knockout Cell Line Generation [5]

-

Transduce Huh7.5 cells with a Cas9 expressing plasmid (e.g., hEF1a-Blast-Cas9).

-

Two days post-transduction, re-seed cells at a low density.

-

Select single-cell clones and expand them.

-

Screen the clones for the knockout of the target genes (MOGS for ER α-glucosidase I or GANAB for the alpha subunit of ER α-glucosidase II) by genomic DNA sequencing and immunoblotting.

In Vivo Efficacy Studies

a) Mouse Model of Ebola Virus Infection [5]

-

Use an appropriate mouse strain susceptible to the specific Ebola virus strain.

-

Infect mice with a lethal dose of Ebola virus.

-

Administer this compound via intraperitoneal (IP) injection, typically twice daily for a specified duration (e.g., 10 days).

-

For combination studies, administer a sub-optimal dose of this compound in conjunction with a sub-optimal dose of favipiravir.

-

Monitor the animals for clinical signs of disease and survival over a period of time (e.g., 21-28 days).

-

Compare the survival rates between the treated and vehicle control groups.

Figure 3: General experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound is a promising broad-spectrum antiviral candidate for the treatment of hemorrhagic fevers. Its host-targeting mechanism of action is a significant advantage in the face of rapidly evolving viruses. While the parent compound's pharmacokinetic profile presents a hurdle for oral administration, the development of ester prodrugs offers a viable path to overcoming this limitation. Furthermore, the synergistic effects observed with combination therapies, such as with favipiravir, highlight a powerful strategy to enhance antiviral efficacy and potentially reduce the required therapeutic dose, thereby minimizing potential side effects. Future research should continue to focus on the clinical development of optimized prodrug formulations and the exploration of other synergistic combination therapies to fully realize the therapeutic potential of this compound against these deadly viral diseases.

References

- 1. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 4. Small molecule inhibitors of ER α-glucosidases are active against multiple hemorrhagic fever viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of IHVR-19029 in Inhibiting Viral Glycoprotein Folding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHVR-19029 is a potent iminosugar-based inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. By targeting these host enzymes, this compound disrupts the normal processing of N-linked glycans on viral envelope glycoproteins, a critical step for their proper folding and function. This disruption leads to misfolded glycoproteins, which can trigger the unfolded protein response (UPR) and ultimately inhibit the assembly and release of new, infectious virions. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Enveloped viruses, including a number of hemorrhagic fever viruses, rely on the host cell's machinery for the synthesis and processing of their surface glycoproteins. These glycoproteins are essential for viral entry, assembly, and pathogenesis. A key post-translational modification is the N-linked glycosylation and subsequent trimming of glucose residues in the endoplasmic reticulum (ER), a process mediated by α-glucosidases I and II. Inhibition of these enzymes presents a broad-spectrum antiviral strategy that is less susceptible to the development of viral resistance compared to directly targeting viral proteins.

This compound has emerged as a promising inhibitor of ER α-glucosidases, demonstrating significant antiviral activity against a range of hemorrhagic fever viruses. This document details the scientific basis for its mechanism of action and provides practical information for researchers in the field.

Mechanism of Action

This compound functions as a competitive inhibitor of ER α-glucosidases I and II. These enzymes are responsible for the sequential removal of the three terminal glucose residues from the N-linked glycan precursor (Glc3Man9GlcNAc2) attached to newly synthesized glycoproteins. This trimming process is a critical checkpoint in the calnexin/calreticulin cycle, a major ER chaperone system that ensures the correct folding of glycoproteins.

By inhibiting α-glucosidases, this compound prevents the removal of glucose residues, leading to the accumulation of misfolded viral glycoproteins. This can have several downstream consequences:

-

Activation of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the ER triggers a cellular stress response known as the UPR. The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.

-

Inhibition of Virion Assembly and Egress: Improperly folded viral glycoproteins may be retained in the ER and targeted for degradation, preventing their incorporation into new viral particles. This leads to a reduction in the production of infectious virions.

Quantitative Data

The antiviral activity of this compound has been evaluated against several hemorrhagic fever viruses in vitro and in vivo. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Assay | EC50 (µM) | Citation |

| Dengue Virus (DENV) | HEK293 | qRT-PCR | ~1.0 | [1] |

| Yellow Fever Virus (YFV) | HEK293 | qRT-PCR | ~12.5 | [1] |

| Zika Virus (ZIKV) | HEK293 | qRT-PCR | ~17.6 | [1] |

| Ebola Virus (EBOV) | Hela | Immunofluorescence | 16.9 | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Ebola Virus Infection

| Treatment Group | Dose (mg/kg) | Administration Route | Survival Rate (%) | Citation |

| Control | - | IP | 0 | [1] |

| This compound (sub-optimal) | 25 | IP | 22 | [1] |

| Favipiravir (T-705) (sub-optimal) | 50 | Oral | 11 | [1] |

| This compound + T-705 | 25 + 50 | IP + Oral | 56 | [1] |

Table 3: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Units | Administration | Citation |

| Cmax | ~1300 | ng/mL | 75 mg/kg IP | [1] |

| Tmax | 0.17 | hours | 75 mg/kg IP | [1] |

| AUC | ~1000 | ng*h/mL | 75 mg/kg IP | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

In Vitro Antiviral Activity Assessment (qRT-PCR)

This protocol is adapted from studies evaluating the effect of this compound on viral replication in cell culture.[1]

Objective: To quantify the inhibition of viral RNA replication in the presence of this compound.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., HEK293 cells)

-

Virus stock of known titer

-

This compound

-

Cell culture medium and supplements

-

96-well plates

-

RNA extraction kit

-

qRT-PCR reagents (primers, probes, master mix)

-

qRT-PCR instrument

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: On the day of the experiment, remove the culture medium and infect the cells with the virus at a pre-determined multiplicity of infection (MOI) (e.g., 0.1). Incubate for 1 hour to allow for viral adsorption.

-

Treatment: After the adsorption period, remove the virus inoculum and add the medium containing the different concentrations of this compound. Include a "no drug" virus control and a "no virus" cell control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C with 5% CO2.

-

RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

qRT-PCR: Perform one-step or two-step qRT-PCR to quantify the levels of viral RNA. Use primers and probes specific to a conserved region of the viral genome. Normalize the viral RNA levels to a host housekeeping gene (e.g., β-actin).

-

Data Analysis: Calculate the percentage of inhibition of viral RNA replication for each concentration of this compound relative to the "no drug" control. Determine the EC50 value by fitting the dose-response data to a suitable model.

In Vivo Efficacy Study in a Mouse Model of Ebola Virus Infection

This protocol is a generalized representation based on published in vivo studies with this compound.[1] All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Objective: To evaluate the protective efficacy of this compound against a lethal Ebola virus challenge in mice.

Materials:

-

Suitable mouse strain (e.g., BALB/c)

-

Mouse-adapted Ebola virus stock

-

This compound

-

Vehicle for drug administration (e.g., PBS)

-

Appropriate personal protective equipment (PPE) and biosafety level 4 (BSL-4) containment facilities.

Procedure:

-

Animal Acclimation: Acclimate mice to the BSL-4 facility for a sufficient period before the start of the experiment.

-

Drug Formulation: Prepare a solution of this compound in the appropriate vehicle.

-

Treatment Groups: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound alone, combination therapy).

-

Challenge: Challenge all mice, except for a mock-infected control group, with a lethal dose of mouse-adapted Ebola virus via the appropriate route (e.g., intraperitoneal injection).

-

Treatment Administration: Begin treatment at a specified time post-infection (e.g., 1 hour). Administer this compound according to the predetermined dosing schedule (e.g., 25 mg/kg, twice daily for 10 days) via the specified route (e.g., intraperitoneal injection).

-

Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for a specified period (e.g., 28 days).

-

Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the different treatment groups using appropriate statistical tests (e.g., log-rank test).

Visualizations

The following diagrams illustrate the key pathways and workflows related to the action of this compound.

Caption: Signaling pathway of this compound action in the ER.

Caption: Experimental workflow for in vitro antiviral assay.

Conclusion

This compound represents a promising host-targeted antiviral agent with a well-defined mechanism of action. By inhibiting ER α-glucosidases, it effectively disrupts the folding of viral glycoproteins, leading to a reduction in the production of infectious progeny viruses. The data presented in this guide highlight its broad-spectrum potential against hemorrhagic fever viruses. The detailed protocols and visual aids provided herein are intended to facilitate further research and development of this compound and other compounds in this class as novel antiviral therapeutics.

References

The Impact of IHVR-19029 on Dengue Virus Replication: A Technical Overview

For Immediate Distribution

This technical guide provides an in-depth analysis of the antiviral activity of IHVR-19029 against the four serotypes of Dengue virus (DENV). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, presents quantitative data on its efficacy, and details the experimental protocols for its evaluation.

Executive Summary

This compound is a novel host-targeting antiviral agent that has demonstrated significant potential in the inhibition of Dengue virus replication. As an iminosugar derivative, this compound functions by inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II. This targeted disruption of the N-linked glycosylation pathway leads to misfolding of viral envelope glycoproteins, thereby impairing virion assembly and reducing the production of infectious viral particles. This document provides a comprehensive overview of the in vitro efficacy of this compound against Dengue virus, supported by detailed experimental methodologies and visual representations of the underlying biological and experimental processes.

Mechanism of Action: Targeting Host Glycosylation

This compound is a competitive inhibitor of the host cellular ER α-glucosidases I and II. These enzymes are critical for the proper folding of viral glycoproteins that utilize the calnexin-mediated folding pathway. By inhibiting these enzymes, this compound disrupts the trimming of glucose residues from N-linked glycans on the Dengue virus envelope (E) and pre-membrane (prM) proteins. This leads to the accumulation of misfolded glycoproteins, which are subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway. The net result is a significant reduction in the assembly and secretion of infectious virions.

Quantitative Analysis of Antiviral Activity

The in vitro antiviral activity of this compound against Dengue virus serotype 2 (DENV-2) has been quantified. The following table summarizes the key parameters derived from dose-response studies.

| Parameter | Value | Cell Line | Virus Strain | Assay Method |

| EC50 (50% Effective Concentration) | ~1.5 µM | HEK293 | DENV-2 (New Guinea C) | qRT-PCR |

| CC50 (50% Cytotoxic Concentration) | > 50 µM | HEK293 | N/A | MTT Assay |

| SI (Selectivity Index) | > 33 | HEK293 | DENV-2 (New Guinea C) | CC50 / EC50 |

Note: The EC50 value is an estimation based on the graphical data presented in Ma et al., 2018. The CC50 value indicates low cytotoxicity at effective antiviral concentrations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antiviral efficacy studies. The following sections outline the key experimental protocols.

Cell Lines and Virus Strains

-

Cell Lines:

-

HEK293 (Human Embryonic Kidney) cells: Utilized for antiviral and cytotoxicity assays. Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Vero (African Green Monkey Kidney) cells: Employed for viral plaque assays. Cultured under the same conditions as HEK293 cells.

-

-

Virus Strain:

-

Dengue virus serotype 2 (DENV-2), New Guinea C strain: Propagated in C6/36 mosquito cells and titrated by plaque assay on Vero cells.

-

Antiviral Activity Assay (qRT-PCR)

This assay quantifies the reduction in viral RNA replication in the presence of the inhibitor.

-

Cell Seeding: Seed HEK293 cells in 96-well plates at a density that ensures a confluent monolayer on the day of infection.

-

Infection: Infect the cells with DENV-2 at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.

-

Compound Treatment: Following infection, remove the viral inoculum and add fresh culture medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

RNA Extraction: Extract total cellular RNA using a commercial RNA extraction kit.

-

qRT-PCR: Perform one-step quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific for the DENV-2 genome. Normalize the viral RNA levels to an internal control gene (e.g., β-actin).

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral RNA inhibition against the log of the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

-

Cell Seeding: Seed HEK293 cells in 96-well plates as described for the antiviral assay.

-

Compound Treatment: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold standard for quantifying infectious virus titers.

-

Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Pre-incubate a standard amount of DENV-2 with serial dilutions of this compound for 1 hour at 37°C.

-

Infection: Add the virus-compound mixture to the Vero cell monolayers and incubate for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar).

-

Incubation: Incubate the plates for 5-7 days to allow for plaque formation.

-

Staining: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the concentration of this compound that reduces the number of plaques by 50% (PRNT50).

In Vivo Efficacy

Currently, there is a lack of published data specifically detailing the in vivo efficacy of this compound in animal models of Dengue virus infection. While in vivo studies have demonstrated the protective effects of this compound in mouse models of other hemorrhagic fever viruses, such as Ebola and Marburg, further research is required to establish its therapeutic potential for Dengue fever in a living organism.

Conclusion

This compound presents a promising host-targeting antiviral strategy against Dengue virus. Its mechanism of action, the inhibition of ER α-glucosidases, is well-defined and offers the advantage of a high barrier to the development of viral resistance. The in vitro data demonstrates potent and selective inhibition of DENV-2 replication. Further investigation, particularly in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound for the treatment of Dengue fever.

Investigating the Impact of IHVR-19029 on Ebola Virus Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and impact of IHVR-19029 on the Ebola virus (EBOV) lifecycle. This compound is a potent inhibitor of the host's endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] Its antiviral activity against Ebola virus stems from its ability to disrupt the proper folding and maturation of viral glycoproteins, which are essential for the assembly of new, infectious virions.[3][4] This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound against Ebola virus and other hemorrhagic fever viruses.

Table 1: In Vitro Efficacy of this compound

| Target | Metric | Value | Virus(es) | Cell Line | Reference |

| ER α-glucosidase I | IC50 | 0.48 μM | N/A | N/A | [1] |

| Bovine viral diarrhea virus (BVDV) | EC50 | 0.25 μM | BVDV | N/A | [1] |

| Tacaribe virus (TCRV) | EC50 | 0.74 μM | TCRV | N/A | [1] |

| Dengue virus (DENV) | EC50 | 1.25 μM | DENV | HEK293 | [1][3] |

| Yellow Fever Virus (YFV) | EC50 | Less potent than against DENV | YFV | HEK293 | [3] |

| Zika Virus (ZIKV) | EC50 | Less potent than against DENV | ZIKV | HEK293 | [3] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Value | Dosing | Animal Model | Reference |

| Efficacy | ||||

| Ebola virus (EBOV) infection | Significant survival observed | 25-75 mg/kg; i.p.; twice daily for 10 days | Mice | [1] |

| Marburg virus (MARV) infection | Significant protection from death | 25-75 mg/kg; i.p.; twice daily for 10 days | Mice | [1] |

| Pharmacokinetics | ||||

| AUC (i.v.) | 1383 μgh/mL | 5 mg/kg | N/A | [1] |

| C0 (i.v.) | 1.79 μg/mL | 5 mg/kg | N/A | [1] |

| T1/2 (i.v.) | 1.2 hours | 5 mg/kg | N/A | [1] |

| Clearance (i.v.) | 3.49 L/h/kg | 5 mg/kg | N/A | [1] |

| Volume of distribution (i.v.) | 3.0 L/kg | 5 mg/kg | N/A | [1] |

| AUC (p.o.) | 945 μgh/mL | 75 mg/kg | N/A | [1] |

| Cmax (p.o.) | 0.26 μg/ml | 75 mg/kg | N/A | [1] |

| Tmax (p.o.) | 2.1 hours | 75 mg/kg | N/A | [1] |

| Bioavailability (p.o.) | 4.6% | 75 mg/kg | N/A | [1] |

Mechanism of Action of this compound

Ebola virus entry into host cells is a multi-step process that begins with attachment to the cell surface and internalization into endosomes.[5][6] Within the endosome, the viral glycoprotein (GP) is cleaved by host proteases, such as cathepsins, which exposes the receptor-binding domain.[5][7] The cleaved GP then binds to the intracellular receptor, Niemann-Pick C1 (NPC1), which triggers fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm.[8][9][10]

The antiviral activity of this compound is not directed at these entry steps but rather at the maturation of the viral glycoproteins in the endoplasmic reticulum. The Ebola virus envelope proteins, GP1 and GP2, are heavily glycosylated and require proper folding, which is mediated by host cell chaperones in the ER.[3] This process is initiated by the trimming of glucose residues from the N-linked glycans by ER α-glucosidases I and II.[4][11]

This compound, as an N-alkylated derivative of deoxynojirimycin (DNJ), mimics the structure of glucose and competitively inhibits these α-glucosidases.[2] This inhibition leads to misfolded viral glycoproteins, which are subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway.[11] As a result, the assembly of new, infectious viral particles is significantly reduced.[3][4]

Caption: Mechanism of this compound action on Ebola virus glycoprotein processing.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the literature on this compound.

In Vitro Antiviral Activity Assay

This assay is used to determine the concentration of this compound that effectively inhibits viral replication in cell culture.

1. Cell Culture and Virus Propagation:

-

Cells: HEK293 (Human Embryonic Kidney 293) cells or other susceptible cell lines like Vero E6 are commonly used.[3]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.

-

Virus: Ebola virus (or a suitable surrogate like a pseudotyped virus or a less pathogenic virus from the same family) is propagated in a suitable cell line and titrated to determine the viral titer (plaque-forming units per mL or PFU/mL).

2. Antiviral Assay:

-

Cell Seeding: Cells are seeded in 96-well plates at a density that allows for confluent monolayer formation within 24 hours.

-

Compound Treatment: A serial dilution of this compound is prepared in culture medium. The existing medium is removed from the cells, and the medium containing the compound is added.

-

Infection: Cells are infected with Ebola virus at a specific multiplicity of infection (MOI), typically 0.1.[3]

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

3. Quantification of Viral Replication:

-

Endpoint: Viral replication can be quantified by various methods:

-

qRT-PCR: Measures the amount of viral RNA in the cell lysate or supernatant.

-

Plaque Assay: Determines the number of infectious virus particles produced.

-

ELISA: Detects the presence of viral antigens.

-

Reporter Gene Assay: If using a recombinant virus expressing a reporter gene (e.g., luciferase or GFP), the signal can be measured.

-

4. Data Analysis:

-

The percentage of viral inhibition is calculated for each compound concentration relative to a vehicle-treated control.

-

The EC50 (half-maximal effective concentration) is determined by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

In Vivo Efficacy Study in a Mouse Model

These studies assess the ability of this compound to protect animals from a lethal viral challenge.

1. Animal Model:

-

Strain: BALB/c mice are often used.[12]

-

Acclimatization: Animals are acclimatized for a week before the start of the experiment.

2. Viral Challenge:

-

Virus: A mouse-adapted strain of Ebola virus is used.

-

Infection: Mice are infected with a lethal dose of the virus via intraperitoneal (i.p.) injection.

3. Compound Administration:

-

Dosing: this compound is administered, typically via i.p. injection, at various doses (e.g., 25, 50, 75 mg/kg).[1]

-

Schedule: Treatment usually starts shortly before or after the viral challenge and continues for a specified duration (e.g., twice daily for 10 days).[1]

4. Monitoring and Endpoints:

-

Observation: Mice are monitored daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and mortality.

-

Survival: The primary endpoint is the survival rate of the treated animals compared to the control group.

-

Viral Load: In some studies, viral load in tissues or blood may be measured at specific time points.

5. Data Analysis:

-

Survival curves are generated using the Kaplan-Meier method, and statistical significance between groups is determined using the log-rank test.

Caption: Experimental workflow for in vitro antiviral activity assay.

Conclusion

This compound represents a promising host-targeted antiviral strategy against Ebola virus and other hemorrhagic fever viruses. By inhibiting ER α-glucosidases, it effectively disrupts the maturation of viral glycoproteins, a crucial step for the production of infectious progeny. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent. Further research, including combination therapies with direct-acting antivirals like favipiravir, may enhance its clinical utility.[13][14] The detailed experimental protocols provided in this guide serve as a foundation for future investigations into the antiviral properties of this compound and similar compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ester Prodrugs of this compound with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ebola Virus Entry: A Curious and Complex Series of Events - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Ebola virus entry requires the cholesterol transporter Niemann-Pick C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Small molecule inhibitors reveal Niemann-Pick C1 is essential for ebolavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 12. Small molecule inhibitors of ER α-glucosidases are active against multiple hemorrhagic fever viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enhancing the antiviral potency of ER α-glucosidase inhibitor this compound against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on IHVR-19029 for Marburg Virus: A Technical Guide